molecular formula C10H12F2O B13516616 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol

1-(2,5-Difluorophenyl)-2-methylpropan-2-ol

Cat. No.: B13516616
M. Wt: 186.20 g/mol
InChI Key: YCMHBELXSOVTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 2,5-difluorobenzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,5-difluorobenzene reacts with tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary or primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or primary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-methylbutan-2-ol
  • 1-(2,5-Difluorophenyl)-2-ethylpropan-2-ol
  • 1-(2,5-Difluorophenyl)-2-methylbutan-2-ol

Comparison: 1-(2,5-Difluorophenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a tertiary alcohol group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms enhances its stability and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H12F2O/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5,13H,6H2,1-2H3

InChI Key

YCMHBELXSOVTQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.